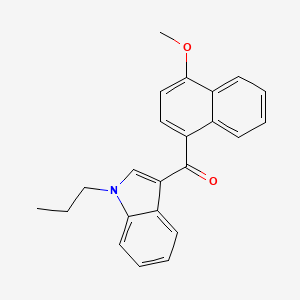
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a synthetic organic compound with the molecular formula C23H21NO2 It is known for its complex structure, which includes a methoxy-substituted naphthalene ring and a propyl-substituted indole ring connected by a methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The propyl group is introduced to the indole ring through alkylation reactions using propyl halides in the presence of a base.
Formation of the Naphthalene Ring: The naphthalene ring is synthesized separately, often starting from naphthalene derivatives and introducing the methoxy group via electrophilic aromatic substitution.
Coupling Reaction: The final step involves coupling the methoxy-substituted naphthalene ring with the propyl-substituted indole ring using a methanone bridge. This can be achieved through Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone bridge to a methylene bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Methylene derivatives
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone
Uniqueness
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group on the indole ring and the methoxy group on the naphthalene ring provides distinct steric and electronic effects, differentiating it from similar compounds.
Eigenschaften
CAS-Nummer |
210179-40-1 |
|---|---|
Molekularformel |
C23H21NO2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(4-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-3-14-24-15-20(17-9-6-7-11-21(17)24)23(25)19-12-13-22(26-2)18-10-5-4-8-16(18)19/h4-13,15H,3,14H2,1-2H3 |
InChI-Schlüssel |
SKDUHKSZHNFWML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


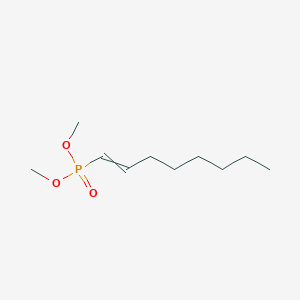
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)

![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
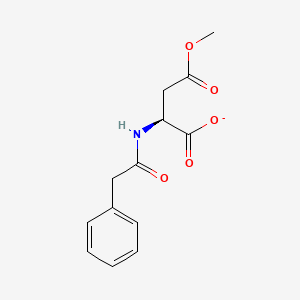
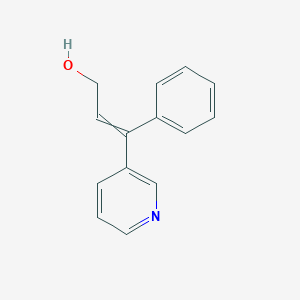
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
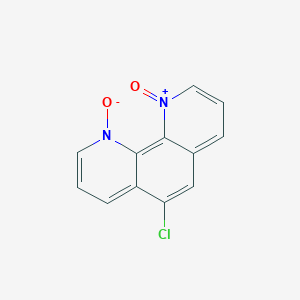

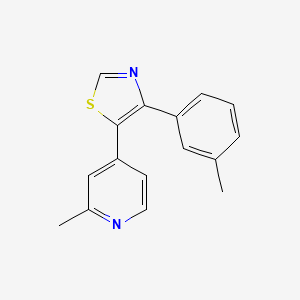
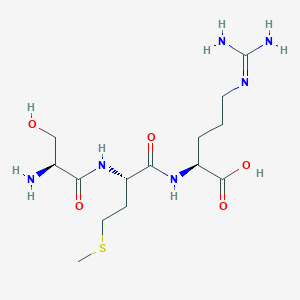
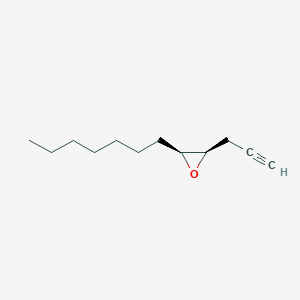
![4-[5-(2,6-Dipyridin-2-ylpyridin-4-yl)thiophen-2-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14255830.png)
